molecular formula C14H17ClN2O4S B4440162 N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide

N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B4440162
M. Wt: 344.8 g/mol
InChI Key: SYJBYCIWLWWPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide, also known as NBQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate. This blockade of the receptor prevents the influx of calcium ions into the cell, which is responsible for the excitotoxicity associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the synaptic transmission in the central nervous system. It has been shown to reduce the synaptic transmission of glutamate, which is responsible for the excitotoxicity associated with various neurological disorders. It has also been shown to reduce the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity for the AMPA receptor. It is also relatively easy to synthesize and has a long half-life, which makes it ideal for in vitro and in vivo experiments. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide in scientific research. One of the areas of interest is the role of AMPA receptors in the development of drug addiction. It has been shown that the blockade of AMPA receptors can reduce the reinforcing effects of drugs of abuse. Another area of interest is the role of AMPA receptors in the development of pain and inflammation. It has been shown that the blockade of AMPA receptors can reduce the pain and inflammation associated with various pathological conditions. Finally, the development of more potent and selective AMPA receptor antagonists may lead to the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Its high potency and selectivity make it an ideal tool for in vitro and in vivo experiments. The future directions for the use of this compound in scientific research are promising and may lead to the development of new drugs for the treatment of various neurological disorders.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the excitotoxicity associated with stroke, epilepsy, and neurodegenerative diseases. It is also used to study the role of AMPA receptors in synaptic plasticity, learning, and memory.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-14(2,3)12-8-13(16-21-12)17-22(18,19)11-7-9(15)5-6-10(11)20-4/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBYCIWLWWPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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